molecular formula C20H21N5O7S B2360770 Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851095-38-0

Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2360770
CAS No.: 851095-38-0
M. Wt: 475.48
InChI Key: JJWBSVDCSGHVSD-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound characterized by its diverse functional groups. This molecule boasts a unique combination of aromatic heterocycles, sulfonamides, and ester functionalities, making it an intriguing subject of study for chemists and biochemists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 5-(furan-2-yl)-1,3,4-oxadiazole through the reaction of furfural with hydrazine hydrate, followed by cyclization with carbon disulfide. The resulting oxadiazole is then coupled with 4-aminophenyl sulfonyl chloride to yield the intermediate 4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl sulfone. This intermediate undergoes esterification with ethyl 1-piperazinecarboxylate under basic conditions to form the final product.

Industrial Production Methods

Scaling up this synthesis for industrial production requires optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity. Continuous flow chemistry techniques may be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes a variety of chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form corresponding furanone derivatives under oxidative conditions.

  • Reduction: : Reduction of the sulfone group can yield sulfinyl and sulfide derivatives, with appropriate reducing agents.

  • Substitution: : The ester and sulfonamide groups are amenable to nucleophilic substitution reactions, producing derivatives with varied side chains.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and controlled temperatures to ensure selective and efficient transformations.

Major Products

The primary products from these reactions include oxidized furanones, reduced sulfoxides and sulfides, and substituted esters or sulfonamides, each offering unique chemical properties and potential applications.

Scientific Research Applications

Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate finds applications in various fields:

  • Chemistry: : As a building block for the synthesis of more complex molecules and a precursor in organic reactions.

  • Biology: : Investigated for its potential as a biochemical probe due to its diverse functional groups.

  • Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery efforts.

  • Industry: : Utilized in the development of advanced materials and chemical sensors due to its robust chemical structure.

Mechanism of Action

The mechanism by which Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects involves interactions with various molecular targets. The furan and oxadiazole rings can engage in pi-stacking interactions with aromatic residues

Properties

IUPAC Name

ethyl 4-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O7S/c1-2-30-20(27)24-9-11-25(12-10-24)33(28,29)15-7-5-14(6-8-15)17(26)21-19-23-22-18(32-19)16-4-3-13-31-16/h3-8,13H,2,9-12H2,1H3,(H,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWBSVDCSGHVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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